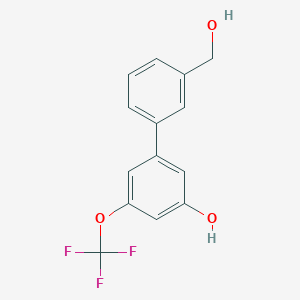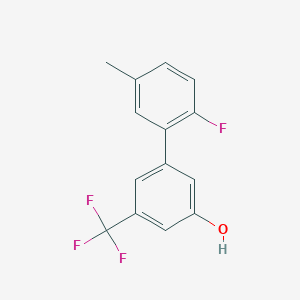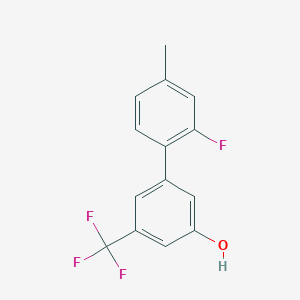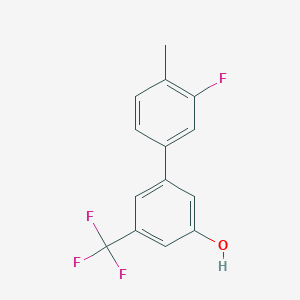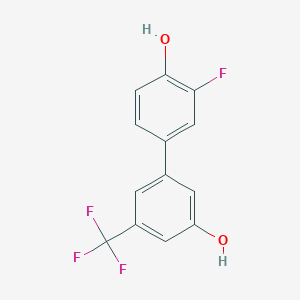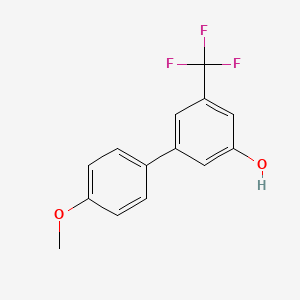
5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%, is a synthetic organic compound that is used in various scientific research applications. This compound is a derivative of phenol, and has the molecular formula C8H7F3O2. It is a white solid that is soluble in organic solvents, and is characterized by a strong odor. 5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%, is an important reagent in the synthesis of various compounds, and has also been used as a catalyst in organic reactions.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%, has been used in various scientific research applications. It has been used as a catalyst in the synthesis of various compounds, such as 1-aryl-3,4-dihydro-2H-chromene-2-ones and 3-aryl-3,4-dihydro-2H-chromene-2-ones. Additionally, 5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%, has been used to synthesize novel thiazole derivatives, and has also been used in the synthesis of trifluoromethylated compounds.
Mechanism of Action
The mechanism of action for 5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%, is not well understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate and facilitating the reaction. Additionally, it is thought that the trifluoromethyl group may act as a directing group, which helps to guide the reaction to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%, are not well understood. However, the compound has been shown to have low toxicity in animals, and is not believed to be a carcinogen. Additionally, the compound has been shown to have no mutagenic or teratogenic effects.
Advantages and Limitations for Lab Experiments
5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%, has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, the compound is volatile, and should be handled with care in order to avoid contamination. Additionally, it is important to note that the compound can react with other compounds, and should not be used in reactions that involve incompatible chemicals.
Future Directions
The future directions for 5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%, are numerous. One potential direction is to explore the potential use of this compound as a catalyst in the synthesis of other compounds. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound on living organisms. Additionally, further research could be conducted to explore the potential applications of this compound in medicine and other industries. Finally, further research could be conducted to explore the potential of this compound as a reagent in the synthesis of other compounds.
Synthesis Methods
5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%, can be synthesized from the reaction of 4-methoxyphenol and trifluoromethanesulfonic anhydride. This reaction occurs in the presence of a base, such as potassium carbonate, and is carried out at a temperature of 60-80°C. The reaction yields a 95% pure product, which can then be isolated and purified by recrystallization.
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-4-2-9(3-5-13)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFGQXRBTWMNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686546 |
Source


|
| Record name | 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-66-6 |
Source


|
| Record name | 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



